molecular formula C9H14Cl2N2 B1422950 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride CAS No. 1315366-24-5

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride

Cat. No.: B1422950
CAS No.: 1315366-24-5
M. Wt: 221.12 g/mol
InChI Key: NOBJCHLDGWOPQB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl and a molecular weight of 221.13 g/mol. It is a derivative of tetrahydroquinoline, featuring an amine group at the 6th position and two hydrochloride ions for increased solubility in water. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature. The reaction is usually carried out in an acidic medium to ensure the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound, often resulting in the formation of quinoline derivatives.

  • Reduction: The compound can be further reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, in the presence of a strong base.

Major Products Formed:

  • Oxidation: Quinoline derivatives, such as quinone derivatives.

  • Reduction: Further reduced tetrahydroquinoline derivatives.

  • Substitution: Substituted tetrahydroquinoline derivatives with different functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is widely used in scientific research due to its versatility and unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules. In medicine, it is explored for its potential therapeutic effects in treating various diseases. Additionally, it finds applications in the development of new materials and catalysts in the chemical industry.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with amino acid residues or binding to specific sites on proteins.

Comparison with Similar Compounds

5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride is structurally similar to other tetrahydroquinoline derivatives, such as 5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride and 5,6,7,8-tetrahydroquinoline. its unique placement of the amine group at the 6th position and the presence of dihydrochloride ions distinguish it from these compounds. These differences can lead to variations in reactivity, solubility, and biological activity, making it a valuable compound in various applications.

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Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;;/h1-2,5,8H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJCHLDGWOPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315366-24-5
Record name 5,6,7,8-tetrahydroquinolin-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride
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Reactant of Route 6
5,6,7,8-Tetrahydroquinolin-6-amine dihydrochloride

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